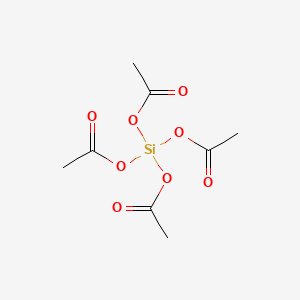
Silicon tetraacetate
Cat. No. B1584499
Key on ui cas rn:
562-90-3
M. Wt: 264.26 g/mol
InChI Key: YZVRVDPMGYFCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04385086
Procedure details


Tetraacetoxysilane was prepared by the reaction of 125 g of silicon tetrachloride and 400 g of acetic acid as blended and stirred at room temperature. When the evolution of hydrogen chloride gas had ceased with precipitation of white crystalline tetraacetoxysilane, the unreacted acetic acid was removed by stripping under a reduced pressure and the residue was dissolved in 300 g of ethyl alcohol. The reaction between the tetraacetoxysilane and ethyl alcohol was carried out by heating the above reaction mixture at 60° C. with agitation for 10 hours. The formation of large amounts of ethyl acetate and hydroxy-containing silane compounds was detected in the resultant reaction mixture which had a solid content of 5.9% by weight upon dilution by adding 120 g of ethyl alcohol.





Name
Identifiers


|
REACTION_CXSMILES
|
[Si](Cl)(Cl)(Cl)Cl.[C:6]([OH:9])(=[O:8])[CH3:7].[C:10]([O:13]CC)(=[O:12])[CH3:11].[SiH4:16]>C(O)C>[C:6]([O:9][Si:16]([O:13][C:10](=[O:12])[CH3:11])([O:9][C:6](=[O:8])[CH3:7])[O:8][C:6](=[O:9])[CH3:7])(=[O:8])[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SiH4]
|
Step Three
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When the evolution of hydrogen chloride gas had ceased with precipitation of white crystalline tetraacetoxysilane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the unreacted acetic acid was removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 300 g of ethyl alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction between the tetraacetoxysilane and ethyl alcohol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating the above reaction mixture at 60° C. with agitation for 10 hours
|
|
Duration
|
10 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)O[Si](OC(C)=O)(OC(C)=O)OC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
